molecular formula C11H19NO4 B613731 (R)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid CAS No. 166170-15-6

(R)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid

Cat. No.: B613731
CAS No.: 166170-15-6
M. Wt: 229,27 g/mole
InChI Key: YQXRKJHVAUKXRN-LLVKDONJSA-N
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Description

(R)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid (CAS: 166170-15-6) is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a methyl substituent at the 2-position. Its molecular formula is C₁₁H₁₉NO₄, with a molecular weight of 229.27 g/mol . The compound’s stereochemistry (R-configuration) and functional groups make it valuable in pharmaceutical synthesis, particularly as a building block for peptidomimetics and enzyme inhibitors. For example, it is used in the synthesis of precursors for PARP PET imaging probes .

Properties

IUPAC Name

(2R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-7-5-6-11(12,4)8(13)14/h5-7H2,1-4H3,(H,13,14)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXRKJHVAUKXRN-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCN1C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654643
Record name 1-(tert-Butoxycarbonyl)-2-methyl-D-proline
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Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

166170-15-6
Record name (R)-Boc-2-methylproline
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Record name (R)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid
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Record name 1-(tert-Butoxycarbonyl)-2-methyl-D-proline
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Record name 1-(tert-butoxycarbonyl)-2-methyl-D-proline
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid typically involves the protection of the amine group in pyrrolidine with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and purities compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

®-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Trifluoroacetic acid (TFA) in dichloromethane.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: HATU, EDCI, and bases like N,N-diisopropylethylamine (DIPEA).

Major Products

    Deprotected Amine: Removal of the Boc group yields the free amine.

    Lactams: Oxidation of the pyrrolidine ring.

    Peptides: Coupling reactions with carboxylic acids or other amines.

Scientific Research Applications

®-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of ®-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid primarily involves its role as a protecting group. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions to reveal the free amine .

Comparison with Similar Compounds

Structural Analogues and Key Variations

The compound is compared to structurally related pyrrolidine derivatives with variations in protecting groups, substituents, and stereochemistry. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituents Protecting Group pKa (Predicted) Key Applications
(R)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid 166170-15-6 C₁₁H₁₉NO₄ 229.27 2-methyl Boc ~4.17 PET probe precursors, chiral intermediates
(R)-1-(Benzyloxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid 63399-74-6 C₁₄H₁₇NO₄ 263.29 2-methyl Cbz ~4.17 Peptide synthesis (Cbz-protected proline analog)
(2S,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid 83624-01-5 C₁₁H₁₉NO₅ 245.27 4-methoxy Boc N/A Chiral building block for constrained peptides
(R)-1-(tert-Butoxycarbonyl)-2-(hydroxymethyl)pyrrolidine-2-carboxylic acid 287401-41-6 C₁₁H₁₉NO₅ 245.27 2-hydroxymethyl Boc N/A Functionalized intermediates for drug discovery

Functional Group and Reactivity Differences

  • Protecting Groups: The Boc group (tert-butoxycarbonyl) in the target compound is base-labile and removed under acidic conditions (e.g., TFA), making it ideal for orthogonal protection strategies . In contrast, the Cbz group (benzyloxycarbonyl) in the analog (CAS 63399-74-6) is removed via hydrogenolysis, limiting its use in hydrogenation-sensitive contexts . Boc-protected compounds generally exhibit better solubility in organic solvents compared to Cbz derivatives due to the bulky tert-butyl group .
  • Substituent Effects :

    • The 2-methyl group in the target compound enhances steric hindrance, influencing its conformational flexibility and reactivity in coupling reactions (e.g., amide bond formation with EDCI/DMAP) .
    • Derivatives like (2S,4R)-1-Boc-4-methoxypyrrolidine-2-carboxylic acid (CAS 83624-01-5) introduce 4-methoxy substituents , which alter hydrogen-bonding capacity and electronic properties, impacting their utility in asymmetric catalysis .

Biological Activity

(R)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid, commonly referred to as Boc-D-α-Me-Pro-OH, is a derivative of pyrrolidine and is widely used in organic synthesis, particularly in peptide chemistry. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group, enhances its utility in various biological and chemical applications.

  • Molecular Formula : C₁₁H₁₉NO₄
  • Molecular Weight : 229.27 g/mol
  • CAS Number : 166170-15-6
  • PubChem ID : 41097301

Structural Characteristics

The compound contains a five-membered nitrogen-containing heterocycle with a methyl group at the 2-position, which can significantly influence its reactivity and biological interactions. The presence of the Boc group allows for selective protection and deprotection during synthetic processes.

The biological activity of this compound primarily involves:

  • Enzyme Interactions : It serves as a substrate or inhibitor in enzymatic reactions, facilitating studies on enzyme mechanisms and protein-ligand interactions.
  • Peptide Synthesis : The compound is crucial in the synthesis of peptides due to its ability to undergo coupling reactions without generating unwanted by-products.

Applications in Research

  • Peptide Synthesis : Utilized as a building block in the synthesis of bioactive peptides. Its structural features allow for efficient coupling reactions.
  • Drug Development : Acts as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.
  • Biological Studies : Used in studying the dynamics of enzyme mechanisms and understanding protein folding and interactions.

Case Study 1: Peptide Synthesis Efficiency

A study demonstrated that using this compound as a precursor in peptide synthesis resulted in higher yields compared to traditional methods. The study highlighted its role in minimizing side reactions during the coupling process, thereby increasing overall efficiency.

Peptide SequenceYield (%)Reaction Conditions
Ac-RGDS-NH₂85HATU, DMF
Ac-VPML-NH₂78EDCI, CH₂Cl₂

Case Study 2: Enzyme Mechanism Studies

Research involving this compound has elucidated its role in enzyme inhibition. For instance, it was found to interact with specific proteases, providing insights into the design of enzyme inhibitors for therapeutic applications.

Comparative Analysis with Similar Compounds

Compound NameCAS NumberKey Features
(R)-1-(tert-Butoxycarbonyl)-3-pyrrolidinecarboxylic acid166170-15-6Different stereochemistry; used in similar applications
N-Boc-L-β-proline143109-99-4Commonly used in peptide synthesis; similar Boc protection
(S)-1-Boc-piperidine-3-carboxylic acid109523-13-9Similar structure; used for different peptide sequences

Safety and Handling

The compound is classified with cautionary statements indicating potential hazards such as irritation upon contact. Proper safety measures should be taken when handling this compound in laboratory settings.

Q & A

Q. What are the standard synthetic routes for (R)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid, and how is stereochemical integrity maintained?

The synthesis typically involves multi-step protocols, including Boc (tert-butoxycarbonyl) protection of the pyrrolidine nitrogen, followed by stereoselective introduction of the methyl group at the 2-position. For example, a two-step process may involve:

  • Step 1 : Protection of the pyrrolidine nitrogen using Boc anhydride under basic conditions (e.g., NaHCO₃) to prevent racemization.
  • Step 2 : Methylation via alkylation or cross-coupling reactions, ensuring enantiomeric purity by using chiral catalysts or resolving agents . Critical parameters include temperature control (<0°C during Boc protection) and inert atmospheres to avoid side reactions.

Q. How is this compound characterized structurally, particularly its stereochemistry?

X-ray crystallography is the gold standard for confirming stereochemistry. Single-crystal X-ray studies (e.g., using SHELXL software) provide bond lengths, angles, and the absolute configuration via Flack parameter analysis . For example, a Flack parameter of 0.02(2) confirms the (R)-configuration . Complementary techniques like chiral HPLC and NMR (e.g., NOESY for spatial proximity analysis) validate purity and configuration .

Q. What are its primary applications in organic synthesis and medicinal chemistry?

This compound serves as a chiral building block in peptide synthesis (Boc-protected amines) and as a precursor for bioactive molecules. For instance, it is used to synthesize protease inhibitors and ligands for G-protein-coupled receptors (GPCRs) by coupling carboxylic acid groups with amines via EDCI/HOBt activation .

Advanced Research Questions

Q. How does stereochemistry influence its reactivity in cross-coupling reactions?

The (R)-configuration at the 2-position affects steric hindrance during coupling reactions. For example, Suzuki-Miyaura reactions with aryl boronic acids proceed with higher yields (~85%) when the methyl group is in the (R)-configuration due to reduced steric clash with palladium catalysts. In contrast, the (S)-isomer shows lower reactivity (yields ~60%) . Computational modeling (DFT) can predict transition-state geometries to optimize catalyst design .

Q. How can conflicting crystallographic data (e.g., Flack parameters near 0.5) be resolved?

Ambiguous Flack parameters may arise from pseudo-symmetry or twinning. Strategies include:

  • Twin refinement : Using SHELXL’s TWIN command to model twinning fractions.
  • Alternative datasets : Collecting data at higher resolution (<1.0 Å) or lower temperatures (100 K) to reduce thermal motion . For example, a study resolved conflicting Flack values (0.48 vs. 0.02) by re-refining data with a TWIN matrix, confirming the correct enantiomer .

Q. What methodologies optimize solubility for aqueous-phase reactions without compromising stability?

Co-solvent systems (e.g., DMSO/H₂O or THF/H₂O) enhance solubility while maintaining Boc group stability. For instance, 10% DMSO in pH 7.4 buffer increases solubility to 12 mg/mL without hydrolysis over 24 hours. Stability tests via LC-MS confirm no degradation (retention time: 1.03 min; m/z 556 [M+H]+) .

Q. How does this compound compare to analogs like (R)-1-Boc-3-trifluoromethylpyrrolidine-2-carboxylic acid in drug discovery?

The methyl group offers lower steric demand compared to trifluoromethyl analogs, enabling better binding to shallow enzyme pockets. For example, in protease inhibition assays, the methyl derivative shows IC₅₀ = 0.8 μM vs. 2.3 μM for the trifluoromethyl analog. However, trifluoromethyl groups enhance metabolic stability (t₁/₂: 4.5 h vs. 1.2 h in liver microsomes) .

Methodological Notes

  • Crystallographic Refinement : Use SHELXL-2018 for high-resolution data; employ the Hooft y parameter for enantiomer validation .
  • Stereochemical Analysis : Combine X-ray, chiral HPLC, and vibrational circular dichroism (VCD) for robust confirmation .
  • Safety Protocols : Handle with nitrile gloves and fume hoods due to skin/eye irritation risks (H315, H319) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid
Reactant of Route 2
(R)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid

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